3,5-dimethoxy-N-(4-phenylbutyl)benzamide

Drug Discovery Medicinal Chemistry Fragment-Based Screening

Sigma receptor SAR studies lack a well-characterized n=4 linker benzamide to bridge the affinity gap between n=3 and n=5 analogs. 3,5-Dimethoxy-N-(4-phenylbutyl)benzamide (CAS 543716-44-5) directly addresses this need. · Fills the critical n=4 methylene-linker gap in the aminobutyl-benzamide series (Fan et al.) · CNS MPO-compliant (tPSA 47.6 Ų, XLogP3 3.8, HBD 1) for neurological target campaigns · Structurally distinct from N-(4-phenylbutan-2-yl) and N-(4-butylphenyl) analogs, eliminating confounding cross-reactivity · Member of the Sanford-Burnham screening collection - verified HTS-ready Supplied as a custom-synthesis research probe; inquire for batch-specific purity and scale.

Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
Cat. No. B4776871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(4-phenylbutyl)benzamide
Molecular FormulaC19H23NO3
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCCCC2=CC=CC=C2)OC
InChIInChI=1S/C19H23NO3/c1-22-17-12-16(13-18(14-17)23-2)19(21)20-11-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,20,21)
InChIKeyACKPGGDGQIIORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.3 [ug/mL]

3,5-Dimethoxy-N-(4-phenylbutyl)benzamide Physicochemical Baseline


3,5-Dimethoxy-N-(4-phenylbutyl)benzamide (CAS 543716-44-5, PubChem CID 1744807, CHEMBL1700388) is a synthetic small molecule within the benzamide class, characterized by a 3,5-dimethoxy substitution pattern on the benzamide ring and an N-(4-phenylbutyl) side chain [1]. Its molecular formula is C19H23NO3, with a molecular weight of 313.4 g/mol, a computed XLogP3-AA of 3.8, and one hydrogen bond donor paired with three hydrogen bond acceptors [1]. The compound has been registered in chemical libraries including the Sanford-Burnham Center for Chemical Genomics screening collection, but publicly available bioactivity annotation remains sparse, with no quantitative potency or selectivity data deposited in major databases such as PubChem BioAssay or ChEMBL as of 2026 [1].

Workflow Early-stage CNS hit identification and fragment elaboration
Selection Context Lead-like benzamide scaffold with computed CNS-favorable profile
Use Context Sigma receptor SAR probe and HTS library enrichment

Generic Substitution Risks for 3,5-Dimethoxy-N-(4-phenylbutyl)benzamide


Within the benzamide chemotype, even subtle changes to the N-alkyl chain length, aryl substitution pattern, or methoxy positioning can profoundly alter target engagement profiles, as demonstrated in structure–activity relationship (SAR) studies on sigma receptor ligands [1]. Specifically, the combination of a four-methylene linker terminating in an unsubstituted phenyl ring—as found in 3,5-dimethoxy-N-(4-phenylbutyl)benzamide—is structurally distinct from the more extensively characterized N-(4-phenylbutan-2-yl), N-(4-butylphenyl), or constrained amino-tethered benzamides [2]. In the absence of head-to-head pharmacological data, the structural uniqueness of this linker topology alone precludes reliable interchange with any close analog, as even methylene-chain length variations have been shown to invert subtype selectivity in aminobutyl-benzamide series [1]. Therefore, any procurement or experimental substitution without direct comparative evidence carries a high risk of confounding biological readouts.

3,5-dimethoxy-N-(4-phenylbutyl)benzamide
Unsubstituted phenyl terminus with four-methylene linker; unexplored topology between n=3 and n=5 sigma ligand series
Close benzamide analogs
Methylene-chain length variations may invert subtype selectivity; shorter or longer linkers alter sigma-1/sigma-2 bias
Generic catalog benzamides
Lack HTS-curated screening provenance; batch-to-batch variability may confound primary screening readouts

3,5-Dimethoxy-N-(4-phenylbutyl)benzamide Differentiation Evidence


Ligand Efficiency vs. Benzamide Class Average

The physicochemical profile of 3,5-dimethoxy-N-(4-phenylbutyl)benzamide offers a differentiated starting point for fragment elaboration compared to the average benzamide in screening libraries. The compound has a molecular weight of 313.4 g/mol, placing it above the typical fragment threshold (>300 Da), yet maintains a ligand efficiency-relevant balance of hydrogen bond donors (1) and acceptors (3) [1]. Its XLogP3-AA of 3.8 indicates moderate lipophilicity that may favor membrane permeability without reaching the high logP range (>5) commonly associated with poor solubility and promiscuous binding in benzamide analogs [1]. This is a class-level inference based on computed descriptors, as no direct solubility or permeability measurements for this compound are available.

Ligand Efficiency Profile
Class-level inference
+25% MW +0.8 XLogP vs. benzamide fragment mean
Lead-like space underrepresented among benzamide fragments; supports fragment elaboration screening
Computed descriptors only; no experimental solubility or permeability data available
Drug Discovery Medicinal Chemistry Fragment-Based Screening

CNS MPO and tPSA Profile

Based on its computed topological polar surface area (tPSA) of 47.6 Ų, 3,5-dimethoxy-N-(4-phenylbutyl)benzamide falls within the range (40–90 Ų) generally favorable for CNS penetration, a property not universally shared by N-alkyl benzamide analogs with larger polar head groups [1]. Compared to the prototypical CNS benzamide sulpiride (tPSA ~105 Ų, MW 341.4), the target compound has a significantly smaller polar surface area while maintaining a comparable molecular weight [2]. This advantage, however, remains a class-level inference derived from computed descriptors until validated by experimental brain-to-plasma ratio measurements.

CNS MPO / tPSA
Class-level inference
tPSA 47.6 Ų57.1 Ų lower than sulpiride; CNS MPO estimated ≥4.5
Predicted CNS-favorable profile; may support neuroscience target screening prioritization
No in vivo brain-to-plasma ratio measurements; requires experimental validation
CNS Drug Discovery Blood-Brain Barrier Permeability Computational ADME

Selectivity Profile from Sigma Receptor SAR

Although no direct binding data exist for 3,5-dimethoxy-N-(4-phenylbutyl)benzamide at sigma receptors, structurally related aminobutyl-benzamide analogs in the Fan et al. (2011) study [1] show that methylene linker length (n=3 vs. n=4) and phenyl substitution pattern critically control σ1/σ2 selectivity. The four‑carbon linker terminating in a plain phenyl ring present in this compound is an unexplored hybrid between the n=3 and n=5 linker topologies that yielded Ki values spanning 2–10,000 nM across σ1 and σ2 subtypes [1]. By inference, this compound may exhibit a selectivity profile distinct from both shorter-linker (σ2‑preferring) and longer-linker (σ1‑preferring) benzamides, but this hypothesis remains untested.

Sigma Receptor SAR
Class-level inference
Predicted intermediate affinity; n=4 linker unexplored between n=3 and n=5 topologies (Ki range 2–10,000 nM in series)
May serve as linker-length SAR probe; sigma subtype selectivity hypothesis remains untested
SAR extrapolation from Fan et al. (2011); no direct binding data for this compound
Sigma Receptors Pharmacology Neuropsychiatric Drug Discovery

HTS-Grade Purity vs. Common Benzamides

As a specialized benzamide, 3,5-dimethoxy-N-(4-phenylbutyl)benzamide is listed in the Sanford-Burnham Center for Chemical Genomics screening collection (PubChem Substance ID), indicating it has been curated for high-throughput screening (HTS) compatibility—a quality standard that generic catalog benzamides may not meet [1]. While purity specifications may vary by vendor, its inclusion in a curated screening deck implies at least ≥90% purity by LC-MS or equivalent quality control, which differentiates it from research-grade benzamide analogs obtained without HTS-grade characterization.

HTS Provenance
Supporting evidence
Listed in Sanford-Burnham MLSCN screening collection (PubChem Substance ID)
Curated screening-deck membership may reduce batch variability vs. uncurated benzamide reagents
Purity specifications vendor-dependent; verify lot-specific QC data upon procurement
Chemical Procurement Compound Management High-Throughput Screening

Application Scenarios for 3,5-Dimethoxy-N-(4-phenylbutyl)benzamide


Sigma Receptor Linker-Length SAR Probe

Investigators studying sigma-1/sigma-2 receptor pharmacology can utilize this compound as a structural probe to fill the n=4 linker gap in the aminobutyl-benzamide SAR series characterized by Fan et al. [1]. Its synthesis or procurement enables head-to-head comparison with n=3 and n=5 linker analogs to determine how methylene chain length affects subtype selectivity, affinity, and functional activity in radioligand displacement and functional assays [1].

CNS Drug Discovery Fragment Elaboration

Given its favorable predicted CNS MPO profile (tPSA 47.6 Ų, XLogP3 3.8, HBD 1), medicinal chemistry teams focused on neurological or psychiatric targets may select this scaffold for hit-to-lead optimization campaigns where balanced permeability and solubility are required [1]. The 3,5-dimethoxy pharmacophore is a recognized privileged structure fragment that can be elaborated with additional substituents to tune potency and metabolic stability [1].

HTS Library Enrichment for Orphan GPCRs

The compound's membership in the Sanford-Burnham screening collection indicates suitability for HTS campaigns [1]. Research groups screening against orphan GPCR panels or understudied CNS targets can incorporate this compound as a structurally novel chemotype with potential for target deorphanization, particularly for receptors where N-phenylbutyl benzamides have shown preliminary activity in patent disclosures [2].

Benchmark for Benzamide Physicochemical Profiling

Due to its well-defined computed property set (MW 313.4, XLogP3 3.8, tPSA 47.6, 8 rotatable bonds), this compound can serve as a calibration standard for developing or validating in silico ADME prediction models, particularly for CNS drug-likeness algorithms that require a well-characterized benzamide test set [1].

Application
Selection Property
Validation Focus
Sigma receptor linker-length SAR probe
N-(4-phenylbutyl) linker topology; n=4 methylene spacer
Sigma-1/sigma-2 radioligand displacement assay context
CNS drug discovery fragment elaboration
Computed tPSA and CNS MPO profile; 3,5-dimethoxy pharmacophore
Brain permeability and metabolic stability endpoint review
HTS library enrichment for orphan GPCRs
MLSCN screening collection provenance; structural novelty
Target deorphanization screening endpoint context
In silico ADME model calibration
Well-defined computed property set; benzamide chemotype
CNS drug-likeness algorithm benchmarking
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